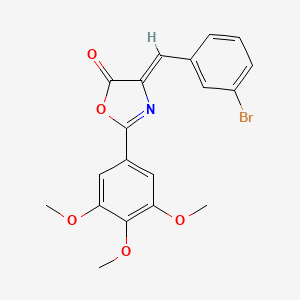![molecular formula C17H20ClNO B4958518 4-{3-[(4-chlorobenzyl)amino]butyl}phenol](/img/structure/B4958518.png)
4-{3-[(4-chlorobenzyl)amino]butyl}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{3-[(4-chlorobenzyl)amino]butyl}phenol, also known as p-chloroamphetamine, is a synthetic compound that belongs to the amphetamine class of drugs. It is a potent stimulant that is commonly used as a research chemical in the field of neuroscience.
Mécanisme D'action
The mechanism of action of 4-{3-[(4-chlorobenzyl)amino]butyl}phenol involves its ability to bind to and activate the vesicular monoamine transporter, leading to the release of neurotransmitters from presynaptic neurons. It also acts as a substrate for the monoamine transporters, leading to their reversal and subsequent release of neurotransmitters into the synaptic cleft.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-{3-[(4-chlorobenzyl)amino]butyl}phenol are primarily related to its ability to increase neurotransmitter levels in the brain. This leads to a range of effects including increased alertness, euphoria, and enhanced cognitive function. It has also been shown to have neuroprotective effects in certain animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-{3-[(4-chlorobenzyl)amino]butyl}phenol in lab experiments is its potency and selectivity for the monoamine transporters. This allows for precise control over neurotransmitter levels in the brain, making it a valuable tool for studying the role of these neurotransmitters in various physiological and pathological processes. However, its potent stimulant effects can also lead to unwanted side effects and potential safety concerns.
Orientations Futures
There are several potential future directions for research on 4-{3-[(4-chlorobenzyl)amino]butyl}phenol. One area of interest is its potential as a treatment for neurodegenerative diseases such as Parkinson's and Alzheimer's. It has also been suggested that it may have potential as a cognitive enhancer or as a treatment for depression and anxiety disorders. Further research is needed to fully understand the potential benefits and risks of using this compound for these purposes.
Conclusion:
In conclusion, 4-{3-[(4-chlorobenzyl)amino]butyl}phenol is a synthetic compound that is commonly used as a research chemical in the field of neuroscience. Its potent stimulant effects and ability to increase neurotransmitter levels in the brain make it a valuable tool for studying the role of these neurotransmitters in various physiological and pathological processes. While it has several advantages for lab experiments, its potent effects also raise potential safety concerns. Further research is needed to fully understand the potential benefits and risks of using this compound for various applications.
Méthodes De Synthèse
The synthesis of 4-{3-[(4-chlorobenzyl)amino]butyl}phenol involves the reaction of 4-chlorobenzyl chloride with 3-(dimethylamino)propylamine in the presence of a base such as sodium hydroxide. The resulting product is then reduced with sodium borohydride to yield the final compound. This synthesis method has been extensively studied and optimized for high yield and purity.
Applications De Recherche Scientifique
4-{3-[(4-chlorobenzyl)amino]butyl}phenol is commonly used as a research chemical in the field of neuroscience. It has been shown to act as a potent releaser of serotonin, dopamine, and norepinephrine, leading to increased neurotransmitter levels in the brain. This makes it a valuable tool for studying the role of these neurotransmitters in various physiological and pathological processes.
Propriétés
IUPAC Name |
4-[3-[(4-chlorophenyl)methylamino]butyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO/c1-13(2-3-14-6-10-17(20)11-7-14)19-12-15-4-8-16(18)9-5-15/h4-11,13,19-20H,2-3,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHHIPFSFSRDKCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)O)NCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-[(4-Chlorophenyl)methylamino]butyl]phenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(4-chlorophenoxy)butoxy]-2-methoxy-4-(1-propen-1-yl)benzene](/img/structure/B4958445.png)
![3-chloro-4-ethoxy-N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B4958455.png)
![2-(3-{[1-(4-ethoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B4958463.png)

![2-{[(2-chlorobenzoyl)amino]methyl}-4,6-dimethylphenyl (2,4-dichlorophenoxy)acetate](/img/structure/B4958475.png)
![3-(3,4-dimethoxyphenyl)-11-(4-hydroxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4958483.png)
![3-[4-(4-morpholinyl)-1-piperidinyl]-5-(1-naphthyl)-1,2,4-triazine](/img/structure/B4958491.png)
![2-(2,5-dimethylphenyl)-2-oxoethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-5-oxopentanoate](/img/structure/B4958507.png)
![N-(5-tert-butyl-3-isoxazolyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4958523.png)
![1-(2-fluorobenzyl)-N-[5-fluoro-2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4958529.png)
![2-(4-bromo-2-methylphenoxy)-N-[3-(dimethylamino)propyl]acetamide](/img/structure/B4958530.png)
![N-[3-(methylthio)propyl]-3-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4958535.png)

![2-chloro-6-ethoxy-4-{[3-(2-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B4958545.png)